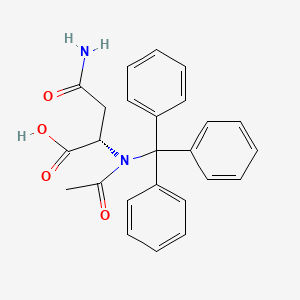

AC-ASN(TRT)-OH

Description

Role of the Trityl (Trt) Protecting Group in Asparagine Chemistry

Asparagine (Asn) is a unique amino acid due to the presence of a primary amide group in its side chain. This amide group can be susceptible to side reactions, such as dehydration or participation in unwanted acylation, during peptide synthesis. peptide.comthermofisher.com To mitigate these issues, the side chain amide nitrogen of asparagine is often protected.

The Trityl (Trt) group, also known as the triphenylmethyl group, is a commonly employed protecting group for the side chain amide of asparagine, particularly in Fmoc solid-phase peptide synthesis. peptide.comiris-biotech.de The Trt group provides steric hindrance and electron-withdrawing effects that reduce the reactivity of the amide nitrogen, minimizing undesired side reactions like nitrile formation or succinimide (B58015) formation, especially under coupling conditions. peptide.comthermofisher.com

Furthermore, the Trt group enhances the solubility of asparagine derivatives in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), which is a significant advantage as unprotected asparagine derivatives can have low solubility. peptide.comiris-biotech.de The Trt group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA), often in the presence of scavengers to prevent reattachment or modification of other sensitive residues. thermofisher.comiris-biotech.desigmaaldrich.compeptide.com While generally effective, studies have shown that the deprotection of a Trt group on an N-terminal asparagine residue can sometimes be incomplete under standard TFA conditions, potentially leading to lower yields or impure products. nih.gov

Overview of AC-ASN(TRT)-OH in Contemporary Synthetic Methodologies

AC-ASN(TRT)-OH is an N-acetylated asparagine derivative where the alpha-amino group is acetylated (Ac), and the side chain amide nitrogen is protected with a Trityl (Trt) group. The presence of the N-acetyl group signifies that the alpha-amino group is permanently capped, meaning this derivative is not typically used for elongation from the N-terminus in standard peptide synthesis where a free alpha-amino group is required for coupling. Instead, N-acetylated amino acids are often used to introduce an N-terminal cap on a peptide chain. nih.govmedsci.org

AC-ASN(TRT)-OH serves as a valuable building block in contemporary synthetic methodologies, particularly in the creation of modified peptides or in other organic synthesis applications where an asparagine residue with a protected side chain and a blocked N-terminus is required. chemimpex.com The Trt protection on the side chain ensures the integrity of the asparagine amide during synthetic manipulations. chemimpex.com

The compound's structure, featuring the N-acetyl group and the Nγ-Trityl protection, provides a specific reactivity profile that is exploited in the synthesis of complex molecules. chemimpex.com Research indicates its utility in peptide synthesis for creating specific sequences and in drug development for formulating pharmaceuticals. chemimpex.com

While specific detailed research findings solely focused on AC-ASN(TRT)-OH in isolation may be limited in readily available public abstracts compared to its Fmoc-protected counterpart (Fmoc-Asn(Trt)-OH), its structure suggests its application in scenarios where N-acetylation is desired at the asparagine residue, and side-chain protection is necessary. The properties conferred by the Trityl group, such as enhanced solubility and protection against side reactions, are relevant to AC-ASN(TRT)-OH as they are to other Trt-protected asparagine derivatives. peptide.comiris-biotech.dechemimpex.com

The synthesis of N-acetylated amino acids can occur through various methods, including direct acetylation of the amino group or through enzymatic processes in biological systems. hmdb.ca The incorporation of the Trt group is typically achieved through reaction with trityl chloride or trityl bromide in the presence of a base. uoa.grnih.gov

The application of AC-ASN(TRT)-OH would likely be found in the synthesis of peptides or peptidomimetics where the N-terminus is intentionally acetylated for reasons such as altering pharmacokinetic properties, increasing stability, or mimicking natural N-acetylated proteins. hmdb.ca

Here is a table of compounds mentioned and their PubChem CIDs:

| Compound Name | PubChem CID |

| Asparagine | 6036 |

| Trifluoroacetic acid | 6375 |

| Piperidine (B6355638) | 8082 |

| Dimethylformamide | 8057 |

| AC-ASN(TRT)-OH | 163277-78-9 (CAS, cited as Nα-Acetyl-Nγ-trityl-L-asparagine) chemimpex.com |

| Fmoc-Asn(Trt)-OH | 132388-59-1 sigmaaldrich.comuni.lusigmaaldrich.com |

| Trityl chloride | 8754 |

| Trityl bromide | 14536 |

| Acetic anhydride (B1165640) | 8078 |

| H-Asn(Trt)-OH | 7408309 uni.lu |

| Fmoc-Gln(Trt)-OH | 132388-60-4 (CAS, cited as Nα-Fmoc-Nγ-trityl-L-glutamine) peptide.com |

| Boc-Tyr(Bzl)-OH | 39006 |

| Fmoc-Tyr(Bzl)-OH | 447840 |

| Boc-Tyr(2,6-Cl2Bzl)-OH | 24820182 uni.lu |

| Fmoc-Asn-OH | 35769 |

| Fmoc-Gln-OH | 439225 |

| Boc-Asn(Xan)-OH | 4033-40-3 (N-Acetyl-L-asparagine) hmdb.ca |

| Fmoc-His(Trt)-OH | 119451-40-8 (CAS, cited as Nα-Fmoc-Nτ-trityl-L-histidine) peptide.com |

| Fmoc-Ser(tBu)-OH | 7408308 uni.lu |

| Fmoc-Thr(tBu)-OH | 7408309 uni.lu |

| Fmoc-Ser(Trt)-OH | 56777294 uni.lu |

| Boc-Hyp(Bzl)-OH | 25515-40-6 (CAS, cited as Boc-L-Hyp(Bzl)-OH) peptide.com |

| Fmoc-Hyp(tBu)-OH | 112883-41-9 (CAS, cited as Fmoc-L-Hyp(tBu)-OH) peptide.com |

| Fmoc-Arg(Pbf)-OH | 106334-79-0 (CAS, cited as Fmoc-L-Arg(Pbf)-OH) peptide.com |

| Boc-Trp(Formyl)-OH | 10466-50-9 (CAS, cited as N-alpha-t-Boc-N-in-formyl-L-tryptophan) peptide.com |

| Fmoc-Trp(Boc)-OH | 143824-78-6 (CAS, cited as N-alpha-Fmoc-N-in-Boc-L-tryptophan) peptide.com |

| Boc-Phe-OH | 13734-34-4 |

| Fmoc-Phe-OH | 35661-39-3 |

| Boc-Ala-OH | 15761-38-3 |

| Fmoc-Ala-OH | 35661-38-2 |

| Boc-Leu-OH | 13139-12-3 |

| Fmoc-Leu-OH | 35661-40-6 |

| DCC | 538-75-0 |

| EDC | 25952-53-8 |

| HOBt | 2592-95-2 |

| DIC | 693-13-0 |

| HATU | 14861-18-8 |

| OxymaPure | 3849-21-6 (Ethyl 2-cyano-2-(hydroxyimino)acetate) |

| NMP | 872-50-4 |

| DCM | 75-09-2 |

| Triethyl phosphate | 78-40-0 |

| N-Butylpyrrolidone | 3470-98-2 |

| Fmoc-Cys(Trt)-OH | 103213-32-7 (CAS, cited as Fmoc-L-Cys(Trt)-OH) tandfonline.com |

| Fmoc-Asp(OtBu)-OH | 71989-14-5 (CAS, cited as Fmoc-L-Asp(OtBu)-OH) nih.gov |

| Fmoc-Glu(OtBu)-OH | 71989-18-9 (CAS, cited as Fmoc-L-Glu(OtBu)-OH) nih.gov |

| Fmoc-Lys(Boc)-OH | 71989-26-9 (CAS, cited as Fmoc-L-Lys(Boc)-OH) nih.gov |

| Fmoc-Met-OH | 71989-28-1 (CAS, cited as Fmoc-L-Met-OH) rsc.org |

| Fmoc-Pro-OH | 71989-31-6 (CAS, cited as Fmoc-L-Pro-OH) rsc.org |

| Fmoc-Val-OH | 71989-34-9 (CAS, cited as Fmoc-L-Val-OH) rsc.org |

| Fmoc-Trp(Boc)-OH | 143824-78-6 (CAS, cited as Fmoc-L-Trp(Boc)-OH) rsc.org |

| Fmoc-Tyr(tBu)-OH | 71989-38-3 (CAS, cited as Fmoc-L-Tyr(tBu)-OH) rsc.org |

| PyAOP | 156311-83-0 (CAS, cited as (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) rsc.org |

| Diisopropylethylamine | 7087-68-5 |

| Triisopropylsilane (B1312306) | 13146-85-5 |

| DODT | 149-30-4 (2,3-Dimercapto-1-propanol, not DODT) - Recheck needed. The search result mentions 3,6-dioxa-1,8-octanedithiol. |

| 3,6-dioxa-1,8-octanedithiol | 149-30-4 (This is Bal, not DODT. The search result likely has a typo or refers to a less common name/structure for DODT. Standard scavengers include TIPS and water.) |

| HCTU | 330624-23-6 |

Note on PubChem CIDs: Finding direct PubChem CIDs for every specific protected amino acid derivative can be challenging as they are often cataloged under their CAS numbers or as components in larger synthesis contexts. The provided CIDs are based on available information from the search results, primarily PubChem and resources citing PubChem. For some derivatives, the CAS number is provided where a direct CID for the specific protected form was not immediately found in the top search results, but the base amino acid or protecting group CID is known. The CAS number for AC-ASN(TRT)-OH is provided as 163277-78-9. chemimpex.com The PubChem entry for this CAS number confirms the compound name Nα-Acetyl-Nγ-trityl-L-asparagine.

Data Table Example (Illustrative based on search findings):

While specific quantitative data solely for AC-ASN(TRT)-OH was not extensively detailed in the general search results (beyond its use as a building block), the properties of Trt-protected asparagine derivatives in general, particularly Fmoc-Asn(Trt)-OH, provide relevant context. The following table illustrates the kind of data that might be relevant, drawing on information about the Trt group's impact.

| Property | Fmoc-Asn-OH (Unprotected Side Chain) | Fmoc-Asn(Trt)-OH (Trt Protected Side Chain) | AC-ASN(TRT)-OH (Trt Protected Side Chain, N-Acetylated) |

| Solubility in DMF | Very low peptide.comiris-biotech.de | Comparable to other Fmoc-AAs peptide.comiris-biotech.de | Expected to have improved solubility due to Trt group chemimpex.com |

| Side Reaction Tendency (e.g., dehydration) | Higher thermofisher.com | Minimized peptide.comthermofisher.com | Minimized due to Trt group chemimpex.com |

| Deprotection Conditions (Trt) | N/A | Acidic (e.g., 95% TFA) thermofisher.comiris-biotech.desigmaaldrich.compeptide.com | Acidic (e.g., 95% TFA) thermofisher.comiris-biotech.desigmaaldrich.compeptide.com |

This table is illustrative, highlighting the general impact of the Trityl group based on information available for related protected asparagine derivatives. Specific comparative data for AC-ASN(TRT)-OH versus its unprotected or differently protected counterparts would require dedicated experimental studies.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[acetyl(trityl)amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-18(28)27(22(24(30)31)17-23(26)29)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H2,26,29)(H,30,31)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYYRTNTXJTDKV-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N([C@@H](CC(=O)N)C(=O)O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ac Asn Trt Oh and Its Integration into Peptide Chains

Strategies for the Preparation of AC-ASN(TRT)-OH Precursors

The synthesis of AC-ASN(TRT)-OH begins with the strategic preparation of asparagine derivatives, incorporating the necessary protecting groups to ensure regioselectivity and prevent unwanted side reactions during subsequent peptide synthesis.

The asymmetric synthesis of amino acids is fundamental to obtaining enantiomerically pure building blocks for peptide synthesis. Established methods for achieving this for asparagine and other amino acids can be broadly categorized. These include the stereoselective hydrogenation of chiral, non-racemic dehydro amino acid derivatives and the use of chiral glycine (B1666218) equivalents that undergo homologation. nih.gov More recent approaches have expanded to include organocatalytic methods, such as the highly stereoselective proline-catalyzed Mannich-type reaction, which allows for the asymmetric synthesis of functionalized α-amino acid derivatives. acs.org Copper(I)-catalyzed asymmetric conjugate additions have also been employed to prepare novel unnatural chiral α-amino acid derivatives. acs.org These methodologies provide routes to enantiomerically enriched asparagine derivatives that can then be further modified.

The introduction of the N-acetyl group is a key step in the synthesis of AC-ASN(TRT)-OH. N-acetylation of the alpha-amino group of asparagine can be achieved through various chemical methods. One common laboratory-scale procedure involves the reaction of L-asparagine with acetic acid in the presence of trifluoroacetic acid and sulfate (B86663) ions. biosynth.com Another established method utilizes acetic anhydride (B1165640) and pyridine (B92270) with a catalytic amount of N,N-dimethylaminopyridine in an appropriate solvent like dichloromethane (B109758). mdpi.com Optimization of these procedures involves controlling reaction conditions such as temperature and reaction time to maximize yield and minimize potential side reactions. Biologically, N-acetylation is a common post-translational modification, often carried out by N-acetyltransferases (NATs). hmdb.ca

| Reagent System | Description | Typical Conditions |

| Acetic Acid / Trifluoroacetic Acid / Sulfate | A method for direct acetylation of the amino acid. | Reaction of L-asparagine with acetic acid in the presence of trifluoroacetic acid and sulfate ions. |

| Acetic Anhydride / Pyridine / DMAP | A common and efficient method for acetylation. | Acetic anhydride and pyridine are used with a catalytic amount of N,N-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (CH2Cl2). |

The protection of the side-chain amide of asparagine is crucial to prevent side reactions, such as dehydration to nitriles, during peptide coupling reactions. peptide.comnih.gov The trityl (Trt) group is a preferred protecting group for the asparagine side chain in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). peptide.com The bulky nature of the trityl group effectively shields the amide functionality. Furthermore, the use of a trityl group on the side chain of asparagine can improve the solubility of the amino acid derivative, which is beneficial for synthesis. peptide.com Modified trityl groups, such as the 4-methyltrityl (Mtt) group, have also been developed to allow for more rapid cleavage under milder acidic conditions. nih.gov

The installation of the trityl group onto the side-chain amide of asparagine is typically achieved using trityl alcohol (Trt-OH) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), in a mixture of acetic anhydride (Ac₂O) and acetic acid (AcOH). nih.gov This method, a modification of the protocol originally reported by Sieber and co-workers, has proven to be efficient. nih.gov

| Reagent | Role | Typical Conditions |

| Trityl Alcohol (Trt-OH) | Source of the trityl group | Used in conjunction with an acid catalyst. |

| Sulfuric Acid (H₂SO₄) | Acid catalyst | A catalytic amount is used to promote the reaction. |

| Acetic Anhydride (Ac₂O) / Acetic Acid (AcOH) | Solvent and reaction medium | The reaction is carried out in a mixture of these reagents. |

The tritylation reaction is regioselective for the side-chain amide nitrogen of asparagine. The reaction conditions are optimized to favor the formation of the N-trityl derivative on the side chain. The yield of the tritylation reaction can be influenced by factors such as the purity of the starting materials, the reaction temperature, and the reaction time. Following the reaction, purification, often by silica (B1680970) gel chromatography, is necessary to isolate the desired trityl-protected asparagine derivative. csic.es

Side-Chain Trityl Protection Installation Methodologies

Solid-Phase Peptide Synthesis (SPPS) Integration of AC-ASN(TRT)-OH

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. bachem.com The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov This approach simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. bachem.comnih.gov

The integration of AC-ASN(TRT)-OH into a peptide sequence via SPPS follows the standard cycle of deprotection, washing, coupling, and washing. bachem.com In the context of the widely used Fmoc/tBu strategy, the N-terminal Fmoc group of the resin-bound peptide is removed with a base, typically piperidine (B6355638). peptide2.com Following washing steps, the free amino group of the resin-bound peptide is then coupled with the carboxyl group of the incoming AC-ASN(TRT)-OH. This coupling is facilitated by activating agents, such as aminium-derived reagents. luxembourg-bio.com

The trityl group protecting the asparagine side chain is stable to the basic conditions used for Fmoc removal. peptide.com It remains on the side chain throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin, which is usually accomplished with a strong acid such as trifluoroacetic acid (TFA). peptide.com It is important to note that the removal of the trityl group from an asparagine residue can be slow if it is located at the N-terminus of the peptide, and in some cases, extended deprotection times may be necessary. peptide.comnih.gov

Resin Selection and Loading Strategies

The choice of solid support is foundational for a successful peptide synthesis. For peptides incorporating a C-terminal asparagine, pre-loaded resins such as Fmoc-Asn(Trt)-Wang resin are commonly employed. Alternatively, the first amino acid can be manually loaded onto a suitable resin. The two most prevalent resins for this purpose in Fmoc/tBu chemistry are Wang resin and 2-Chlorotrityl chloride (2-CTC) resin.

Wang Resin: This 4-benzyloxybenzyl alcohol-based resin is a standard choice for synthesizing peptide acids. peptide.com Peptides are cleaved from Wang resin under moderately acidic conditions, typically with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.com The loading of the first amino acid, Fmoc-Asn(Trt)-OH, onto Wang resin is an esterification reaction. A common method involves activation with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a catalyst, 4-(dimethylamino)pyridine (DMAP). peptide.compeptideweb.com The use of HOBt is crucial to minimize the risk of racemization, which can be a concern with the DMAP catalyst, especially for sensitive amino acids. peptide.combharavilabs.in After loading, any unreacted hydroxyl groups on the resin are "capped" using an acetylating agent like acetic anhydride to prevent the formation of deletion sequences. peptideweb.com

2-Chlorotrityl Chloride (2-CTC) Resin: This hyper-acid-labile resin is advantageous when milder cleavage conditions are required, allowing the synthesis of protected peptide fragments where acid-labile side-chain protecting groups (e.g., tBu) remain intact. peptide.comsigmaaldrich.com The loading of Fmoc-Asn(Trt)-OH onto 2-CTC resin is achieved by reacting the amino acid's carboxylate with the resin's chlorotrityl groups in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). peptideweb.comksyun.com This method is generally fast and efficient. ksyun.com After the coupling, unreacted chlorotrityl groups must be capped, typically with methanol, to prevent them from reacting in subsequent steps. peptideweb.comuci.edu

The table below summarizes key characteristics of these common resins for use with AC-ASN(TRT)-OH.

| Resin Type | Linker Type | Typical Cleavage Condition | Key Advantages | Loading Considerations |

| Wang Resin | p-Alkoxybenzyl alcohol | TFA / DCM (e.g., 50%) | Standard, cost-effective, good stability. | Requires activation (e.g., DIC/HOBt) and catalyst (DMAP); risk of racemization. peptide.combharavilabs.in |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Dilute acid (e.g., 1% TFA or AcOH/TFE/DCM) | Mild cleavage preserves side-chain protection; suppresses epimerization during loading. peptide.comsigmaaldrich.com | Highly sensitive to moisture; requires capping of unreacted sites. sigmaaldrich.com |

Peptide Chain Elongation Protocols Incorporating AC-ASN(TRT)-OH

Once the first amino acid is anchored to the resin, the peptide chain is elongated through repeated cycles of Nα-Fmoc deprotection and coupling of the next amino acid. The incorporation of AC-ASN(TRT)-OH, or any Asn(Trt) derivative, within the peptide chain follows these standard cycles, but the choice of coupling reagents is critical to overcome the steric hindrance imposed by the bulky trityl group.

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. Modern SPPS relies on highly efficient coupling reagents, often categorized as aminium/uronium or phosphonium (B103445) salts, which react with the amino acid to form a reactive intermediate.

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and the more soluble N,N'-diisopropylcarbodiimide (DIC) are classic activators. When used, they are almost always combined with racemization-suppressing additives. bachem.com The combination of DIC with an additive like HOBt or its safer, non-explosive alternative, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), is a robust and cost-effective method. bachem.comgoogle.commerckmillipore.com

Onium Salts: Uronium/aminium reagents such as HBTU, HATU, and HCTU are highly popular due to their high coupling rates and low side reactions. bachem.comnih.gov These reagents contain an HOBt or HOAt (1-hydroxy-7-azabenzotriazole) moiety within their structure, which facilitates the formation of a highly reactive ester. HATU, which is based on the more reactive HOAt, is particularly effective for difficult couplings, including those involving sterically hindered residues like Asn(Trt). bachem.comluxembourg-bio.com Phosphonium salts like PyBOP and PyAOP are also highly efficient activators.

The table below compares common coupling reagents used for incorporating Asn(Trt).

| Reagent Class | Example Reagent | Activating Species | Advantages | Disadvantages |

| Carbodiimide | DIC + HOBt/Oxyma | O-acylisourea, then active ester | Cost-effective, low racemization with additive. bachem.com | Slower than onium salts, potential for N-acylurea formation. |

| Aminium/Uronium | HBTU / HATU | HOBt / HOAt active ester | Fast, highly efficient, low racemization. nih.govluxembourg-bio.com | Higher cost, requires a base (e.g., DIPEA). |

| Phosphonium | PyBOP / PyAOP | HOBt / HOAt active ester | Very efficient, especially for hindered couplings. | Byproduct (HMPA from BOP) is toxic; PyBOP is a safer alternative. |

The bulky nature of the trityl protecting group on the asparagine side chain can present a steric challenge, potentially leading to incomplete coupling reactions, especially when adjacent amino acids are also sterically demanding (e.g., Val, Ile). This is a primary cause of deletion sequences, a common impurity in synthetic peptides.

To optimize coupling efficiency in such "difficult sequences," several strategies can be employed:

Use of Potent Coupling Reagents: Reagents known for high reactivity, such as HATU or COMU, are often preferred. bachem.com

Extended Coupling Times: Increasing the reaction time from the standard 30-60 minutes to several hours can help drive the reaction to completion. uci.edu

Double Coupling: The coupling cycle is repeated a second time before proceeding to the deprotection of the next amino acid.

Elevated Temperatures: Microwave-assisted SPPS can significantly accelerate coupling reactions and improve efficiency for sterically hindered residues by providing controlled heating. merckmillipore.comcem.de

Automated peptide synthesizers have become standard tools, offering high reproducibility and throughput by standardizing the repetitive cycles of deprotection, washing, and coupling. nih.govbeilstein-journals.org These instruments are fully compatible with the chemistry of AC-ASN(TRT)-OH.

Modern synthesizers, particularly those with microwave heating capabilities, are highly effective at incorporating sterically hindered residues like Asn(Trt). cem.de The instrument's software allows for the implementation of the optimization strategies mentioned above, such as extended coupling times or double coupling for specific residues within the sequence. For example, a standard automated protocol might use DIC/Oxyma for most amino acids but switch to a more potent HATU-based coupling for a difficult residue like Asn(Trt). The use of real-time monitoring, such as UV monitoring of the Fmoc deprotection step, can also help ensure that each cycle is complete before the next begins, further enhancing the quality of the final peptide. rsc.org

Cleavage from Solid Support and Side-Chain Deprotection Considerations

The final step of SPPS is the cleavage of the peptide from the resin, which is performed concurrently with the removal of the side-chain protecting groups. For the Fmoc/tBu strategy, this is typically achieved with a high concentration of TFA. thermofisher.com

The cleavage process generates highly reactive carbocations, most notably the trityl cation from Asn(Trt) and tert-butyl cations from groups like tBu and Boc. thermofisher.com These cations can re-attach to sensitive residues in the peptide, such as tryptophan or tyrosine, leading to undesired side products. To prevent this, a "cleavage cocktail" containing TFA and a mixture of scavengers is used.

Common scavengers include:

Water: Scavenges t-butyl cations. wpmucdn.com

Triisopropylsilane (B1312306) (TIS): A very effective scavenger for trityl cations. sigmaaldrich.compeptide.com

1,2-Ethanedithiol (EDT): A scavenger for trityl groups, particularly important for Cys(Trt). thermofisher.com

Phenol: Protects tyrosine and tryptophan residues. peptide.com

A widely used general-purpose cleavage cocktail is "Reagent B" (TFA/Phenol/Water/TIS). peptide.com During cleavage, the resin slurry may turn a deep yellow or orange color, which is characteristic of the stable trityl carbocation. thermofisher.com

A significant challenge associated with Asn(Trt) is the slow and sometimes incomplete removal of the trityl group, especially when the Asn(Trt) residue is at the N-terminus of the peptide. peptide.comnih.gov This is attributed to the proximity of the protonated N-terminal amino group, which slows the acid-catalyzed cleavage of the trityl group. nih.gov In such cases, extending the cleavage time to 4 hours or more is often necessary to ensure complete deprotection. sigmaaldrich.comsigmaaldrich.com Incomplete deprotection has also been observed when Asn(Trt) is near a reduced peptide bond. nih.gov

The trityl group's high acid lability allows for its selective removal while the peptide remains attached to the resin and other, more robust acid-labile protecting groups (like tBu, OtBu, and Boc) stay intact. peptide.com This "orthogonal" property is extremely useful for on-resin modifications, such as side-chain cyclization or labeling.

Selective deprotection of Asn(Trt) is typically achieved by treating the peptide-resin with a dilute solution of TFA in DCM, often in the range of 1-10%. sigmaaldrich.comresearchgate.net The reaction is carefully monitored, and scavengers like TIS are included to trap the liberated trityl cations. The lability can vary depending on the amino acid; for example, the Trt group is more easily removed from serine than from cysteine. researchgate.net This allows for a finely tuned deprotection strategy in complex synthetic schemes.

Compatibility with Global Deprotection Conditions and Scavenging Strategies

The final stage in peptide synthesis involves the global deprotection of side-chain protecting groups and cleavage of the peptide from the solid support. For peptides containing the AC-ASN(TRT)-OH residue, the acid-labile trityl (Trt) group on the asparagine side-chain amide must be efficiently removed. This process is typically achieved using strong acid cocktails, most commonly based on trifluoroacetic acid (TFA). thermofisher.comresearchgate.net The compatibility of the Trt group with these conditions is well-established, though the specific composition of the cleavage cocktail is crucial to prevent side reactions. thermofisher.com

During acidic cleavage, the Trt group is released as a stable trityl cation. thermofisher.com This carbocation is a reactive electrophile that can reattach to nucleophilic residues in the peptide chain, such as tryptophan or tyrosine, or cause other modifications. researchgate.net To prevent these undesirable events, scavenger molecules are included in the deprotection cocktail. These scavengers are nucleophilic species that efficiently trap the liberated trityl cations. researchgate.net

Table 1: Representative TFA Cleavage Cocktails for Deprotection of Asn(Trt)-Containing Peptides

| Reagent | Function | Typical Concentration (%) |

| Trifluoroacetic Acid (TFA) | Primary cleavage and deprotection agent | 90-95 |

| Triisopropylsilane (TIS) | Scavenger for carbocations (e.g., Trityl) | 2.5-5 |

| Water (H₂O) | Scavenger and aids in peptide precipitation | 2.5-5 |

| Dithiothreitol (DTT) | Reduces oxidized methionine | Variable |

The deep yellow color often observed during the cleavage of peptides containing Trt-protected amino acids is due to the formation of the trityl carbonium ion chromophore. thermofisher.com The successful removal of the Trt group from the asparagine side chain is critical for obtaining the desired peptide in high purity.

Mitigation of Peptide Modification and Side Reactions During Deprotection

The asparagine residue is susceptible to several side reactions during peptide synthesis, particularly during the deprotection steps. The use of the trityl (Trt) protecting group on the side-chain amide of asparagine, as in AC-ASN(TRT)-OH, is a key strategy to mitigate these issues.

One of the most significant side reactions involving asparagine is the formation of aspartimide. iris-biotech.denih.gov This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl group, forming a cyclic imide intermediate. This process can be catalyzed by both acidic and basic conditions and is particularly prevalent when the asparagine residue is followed by amino acids such as glycine, serine, or alanine. iris-biotech.denih.gov Aspartimide formation can lead to epimerization at the α-carbon of the aspartimide and subsequent hydrolysis can yield a mixture of α- and β-aspartyl peptides. The bulky trityl group sterically hinders the approach of the backbone nitrogen to the side-chain amide, thereby significantly reducing the rate of aspartimide formation.

Another common side reaction is the dehydration of the asparagine side-chain amide to form a nitrile (β-cyanoalanine) under certain activation conditions. The Trt group effectively prevents this dehydration by protecting the amide nitrogen. researchgate.net

During the final TFA-mediated deprotection, the choice of scavengers is critical not only to capture the trityl cation but also to prevent other modifications. For example, without effective scavenging, the trityl cation can alkylate the indole (B1671886) ring of tryptophan. The use of scavengers like TIS is essential to prevent such side reactions.

Table 2: Common Side Reactions of Asparagine and Mitigation by Trt Protection

| Side Reaction | Description | Role of Trt Protection |

| Aspartimide Formation | Intramolecular cyclization leading to a mixture of α and β-peptides and potential racemization. iris-biotech.de | The bulky Trt group provides steric hindrance, preventing the nucleophilic attack of the peptide backbone nitrogen on the side-chain amide. |

| Dehydration | Conversion of the side-chain amide to a nitrile (β-cyanoalanine). researchgate.net | The Trt group protects the amide nitrogen, preventing dehydration during coupling reactions. researchgate.net |

| Re-alkylation | Reattachment of the cleaved trityl cation to nucleophilic residues (e.g., Trp, Tyr). researchgate.net | While not a direct role of the attached Trt group, its efficient cleavage and subsequent scavenging are crucial. |

Solution-Phase Synthetic Routes Utilizing AC-ASN(TRT)-OH

While solid-phase peptide synthesis (SPPS) is a dominant methodology, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of shorter peptides and for fragment condensation approaches. AC-ASN(TRT)-OH can be effectively utilized in these solution-phase methodologies.

Fragment Condensation Strategies and Their Applicability

Fragment condensation is a powerful strategy in solution-phase synthesis where smaller, protected peptide fragments are synthesized and then coupled together to form a larger peptide. nih.gov This approach can improve the purity of the final product by allowing for the purification of intermediate fragments. bachem.com

AC-ASN(TRT)-OH can be incorporated into peptide fragments that are intended for use in condensation strategies. The Trt group on the asparagine side chain is stable to the coupling conditions used for fragment condensation and can be carried through multiple synthetic steps. The use of Asn(Trt)-containing fragments has been demonstrated in the synthesis of complex peptides. nih.gov For example, a dipeptide fragment, Fmoc-Asn(Trt)-Phe-OH, has been used in the solution-phase assembly of hemopressin peptides. nih.gov

The key advantage of using Asn(Trt) in fragment condensation is the prevention of side reactions associated with the asparagine residue during the synthesis and purification of the fragments. This ensures the homogeneity of the fragments prior to the crucial condensation step. The condensation of protected peptide fragments is typically performed on a larger scale compared to stepwise solid-phase synthesis. nih.gov

Coupling Conditions in Homogeneous Systems

In solution-phase synthesis, the coupling of amino acids or peptide fragments is performed in a homogeneous system, meaning all reactants are dissolved in a suitable organic solvent. The choice of coupling reagents and conditions is critical to ensure efficient amide bond formation while minimizing side reactions, such as racemization.

For the incorporation of AC-ASN(TRT)-OH or the coupling of fragments containing this residue, a variety of modern coupling reagents can be employed. These reagents activate the carboxylic acid group of one component, facilitating its reaction with the amino group of the other.

Table 3: Common Coupling Reagents for Solution-Phase Synthesis

| Coupling Reagent/Additive | Full Name | Notes |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, often used with a tertiary base like DIEA. nih.gov |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | A common and effective coupling reagent. google.com |

| TBTU | N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate | Similar to HBTU, widely used in both solution and solid-phase synthesis. nih.govgoogle.com |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classic and cost-effective carbodiimide-based coupling system that suppresses racemization. acs.orggoogle.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent known for its high coupling efficiency. nih.gov |

The choice of solvent is also crucial, with dimethylformamide (DMF) and dichloromethane (DCM) being common choices. The reaction times for these couplings can range from a few hours to overnight, depending on the specific reactants and conditions. nih.gov

Advanced Purification Methodologies for Solution-Phase Products

A significant challenge in solution-phase peptide synthesis is the purification of the intermediate and final products. Traditional methods like recrystallization and column chromatography on silica gel can be effective but are often time-consuming and may not be suitable for larger peptides.

For peptides and protected fragments synthesized using AC-ASN(TRT)-OH, advanced purification methodologies are often employed to achieve the high purity required for subsequent steps or for the final product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of peptides. mdpi.combachem.com This technique separates molecules based on their hydrophobicity. Crude peptide products from solution-phase synthesis are dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase (e.g., C18-modified silica). bachem.com A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components. bachem.com Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized. bachem.com

Other advanced techniques that can be applied include:

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, such as carbon dioxide, as the mobile phase. acs.org It offers advantages in terms of reduced organic solvent consumption and faster purification times compared to HPLC. acs.org

Liquid-Liquid Extraction (LLE): A fundamental and widely used method for separating intermediates in solution-phase synthesis, particularly for removing excess reagents and water-soluble byproducts. acs.org

Group-Assisted Purification (GAP): This strategy involves the use of a purification "handle" or auxiliary group that allows for the selective separation of the desired product from impurities by simple washing or extraction, avoiding the need for chromatography. nih.gov

The choice of purification method depends on the scale of the synthesis, the properties of the peptide, and the nature of the impurities.

Advanced Chemical Transformations and Mechanistic Investigations

Mechanisms of Peptide Bond Formation Involving the Asparagine(Trt) Moiety

The formation of a peptide bond is a condensation reaction that is not spontaneous and requires activation of the carboxyl group. The high kinetic barrier for this reaction necessitates the use of coupling reagents to facilitate amide bond formation luxembourg-bio.com.

For a peptide bond to form, the carboxyl group of an N-protected amino acid, such as AC-ASN(TRT)-OH, must be converted into a more reactive species. This activation process reduces the free energy difference between the reactants and the transition state, thus kinetically favoring the reaction luxembourg-bio.com. The activation is typically achieved by reacting the carboxylic acid with a coupling reagent to form an activated intermediate, such as an active ester, symmetric anhydride (B1165640), or acyl halide nih.gov.

Common classes of activating agents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) react with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine or, more commonly, with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable and selective HOBt-active ester, which helps to suppress racemization bachem.com.

Onium Salts: Phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient coupling reagents that react with the carboxyl group to form active esters in situ peptide.comglobalresearchonline.net. Reagents like HBTU are known for rapid activation, with coupling reactions often completing in 10-30 minutes nih.gov. HATU, an analogue of HBTU based on 7-aza-1-hydroxybenzotriazole (HOAt), often reacts faster and with less epimerization peptide.com.

The thermodynamic stability and kinetic reactivity of the activated intermediate are crucial. While a highly reactive intermediate will speed up the coupling, it may also be more prone to side reactions like racemization globalresearchonline.net. The addition of HOBt or HOAt provides a favorable pathway by forming active esters that are reactive enough for efficient coupling but stable enough to minimize side reactions bachem.comresearchgate.net.

| Reagent Class | Example(s) | Mechanism of Action | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. Used with additives like HOBt or Oxyma to reduce side reactions. bachem.com | Cost-effective but can lead to side reactions like N-acylurea formation and dehydration of Asn/Gln if used without additives. bachem.com |

| Aminium/Uronium | HBTU, TBTU, HATU | Reacts with the carboxyl group to form an active ester in situ. peptide.com | Highly efficient and fast-acting. nih.gov HATU is generally superior to HBTU in terms of speed and racemization suppression. peptide.com |

| Phosphonium | BOP, PyBOP | Forms an OBt-ester active intermediate. | Very effective but produces carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer alternative. bachem.com |

| Immonium | COMU | Based on Oxyma Pure, forming a reactive uranium intermediate. peptide.com | Offers high efficiency, improved solubility, and is a safer, non-explosive alternative to benzotriazole-based reagents. peptide.com |

Once the carboxyl moiety of AC-ASN(TRT)-OH is activated, the subsequent step is nucleophilic acylation. The free amino group of the incoming amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated intermediate nih.govyoutube.com. This attack proceeds via a general nucleophilic acyl substitution mechanism khanacademy.orglibretexts.org.

The pathway involves two principal steps:

Formation of a Tetrahedral Intermediate: The nucleophilic amine attacks the activated carbonyl carbon, breaking the π-bond of the carbonyl and forming a transient, high-energy tetrahedral intermediate with a negative charge on the oxygen atom luxembourg-bio.comkhanacademy.org.

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the activating group as a stable leaving group (e.g., HOBt, DCU), resulting in the formation of a new peptide bond luxembourg-bio.comyoutube.com.

The rate and success of this step are influenced by steric hindrance around both the activated carboxyl group and the attacking amino group. While the bulky Trt group on the asparagine side chain is primarily intended to prevent intramolecular side reactions, its steric bulk could potentially influence the rate of the intermolecular coupling reaction, although this effect is generally considered secondary to its protective function peptide.com. The choice of coupling reagent and reaction conditions is paramount to ensure efficient acylation luxembourg-bio.com.

Analysis and Control of Side Reactions in Asparagine-Containing Peptide Sequences

The synthesis of peptides containing asparagine is often complicated by specific side reactions. The use of a side-chain protecting group, such as the trityl group in AC-ASN(TRT)-OH, is a key strategy to minimize these unwanted pathways luxembourg-bio.compeptide.comresearchgate.netnih.gov.

Aspartimide formation is a notorious side reaction in peptide synthesis involving aspartic acid or asparagine residues, particularly when the following amino acid is glycine (B1666218), serine, or asparagine itself iris-biotech.deiris-biotech.de. The reaction is base-catalyzed and often occurs during the piperidine-mediated removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS) iris-biotech.de.

The mechanism involves an intramolecular nucleophilic attack by the backbone amide nitrogen on the C-terminal side of the asparagine residue, leading to the formation of a five-membered succinimide (B58015) ring (the aspartimide) iris-biotech.denih.gov. This intermediate is problematic because it can be opened by a nucleophile (like piperidine (B6355638) or water) at either the α- or β-carbonyl. This non-regiospecific ring-opening leads to a mixture of the desired α-peptide and an undesired β-peptide (isoaspartate). Furthermore, the α-carbon of the aspartimide intermediate is highly susceptible to epimerization, leading to racemization researchgate.netnih.gov.

The primary strategy for suppressing aspartimide formation is the use of a bulky protecting group on the side-chain amide of asparagine. The trityl group in Asn(Trt) provides significant steric hindrance, which physically obstructs the backbone nitrogen from achieving the necessary conformation to attack and form the cyclic intermediate peptide.com. While highly effective, even the Trt group may not completely eliminate aspartimide formation in particularly susceptible sequences researchgate.net.

| Factor | Effect on Aspartimide Formation | Suppression Strategy |

|---|---|---|

| Peptide Sequence | Increased risk in Asp-Gly, Asp-Asn, Asp-Ser motifs. iris-biotech.de | Use of dipeptide building blocks or backbone protection (e.g., pseudoprolines). researchgate.net |

| Base for Fmoc-deprotection | Strong bases like piperidine promote the reaction. iris-biotech.de | Use of weaker bases (e.g., piperazine) or addition of an acid additive like HOBt to the deprotection solution. nih.govresearchgate.net |

| Side-Chain Protection | Unprotected Asn is highly susceptible. | Use of a bulky side-chain protecting group like Trityl (Trt) to sterically hinder cyclization. peptide.comthermofisher.com |

| Temperature | Higher temperatures can accelerate the side reaction. | Perform deprotection and coupling at controlled, lower temperatures. researchgate.net |

During the carboxyl activation step of asparagine, a competing side reaction is the dehydration of the side-chain amide to form a β-cyanoalanine residue nih.gov. This transformation is particularly prevalent when using powerful dehydrating agents, such as carbodiimides, without the presence of nucleophilic additives like HOBt bachem.com. The activation of the carboxyl group can facilitate the elimination of water from the adjacent side-chain amide.

Protecting the side-chain amide nitrogen is the most effective strategy to prevent this dehydration. The trityl group in Asn(Trt) serves this purpose effectively. By substituting one of the amide protons, the Trt group prevents the elimination reaction that leads to nitrile formation, ensuring the integrity of the asparagine side chain throughout the synthesis thermofisher.comnih.gov.

Racemization is a critical side reaction that can compromise the chiral integrity of the final peptide. For all amino acids except glycine, the α-carbon is a stereocenter that is susceptible to epimerization during the carboxyl activation step peptide.comresearchgate.net.

The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group can cyclize via an intramolecular attack from the backbone carbonyl oxygen. The resulting oxazolone (B7731731) has an acidic proton at the α-carbon (the former stereocenter). In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers globalresearchonline.net.

Several strategies are employed to control racemization:

Use of Additives: Additives such as HOBt and its more reactive analogue HOAt are potent racemization suppressors. They react with the initial activated intermediate (e.g., O-acylisourea) to form active esters. This pathway is generally faster than oxazolone formation, thereby minimizing the concentration of the problematic intermediate bachem.comnih.govpeptide.com.

Choice of Coupling Reagent: Modern onium salt reagents (e.g., HATU, COMU) are designed for rapid coupling, which shortens the lifetime of the activated species and reduces the opportunity for racemization peptide.com.

Base Selection: The choice and amount of base used during coupling are critical. Sterically hindered or weaker bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are often preferred over stronger, unhindered bases to minimize proton abstraction from the oxazolone intermediate bachem.comresearchgate.net.

For Asn(Trt), as with other amino acids, controlling racemization depends entirely on the careful selection of these coupling conditions rather than an intrinsic property of the side chain itself.

Table of Compounds Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| AC-ASN(TRT)-OH | Nα-acetyl-Nγ-trityl-L-asparagine |

| Trt | Trityl (triphenylmethyl) |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 7-Aza-1-hydroxybenzotriazole |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| DCU | N,N'-Dicyclohexylurea |

Orthogonal Protecting Group Strategies in Conjunction with the Trityl Group

The trityl (Trt) group is a cornerstone in modern peptide synthesis, particularly within the framework of orthogonal protecting group strategies. Its utility stems from its pronounced acid lability, which allows for its removal under exceptionally mild acidic conditions that leave other, more robust acid-labile groups, such as tert-butyl (tBu) and Boc, intact. This differential stability is the essence of its orthogonality and enables complex synthetic routes, including the on-resin modification and cyclization of peptides. The N-acetylated, trityl-protected asparagine derivative, AC-ASN(TRT)-OH, exemplifies a building block designed for such advanced applications. The Trt group on the asparagine side-chain amide prevents dehydration side reactions during the coupling process and improves solubility in standard organic solvents. advancedchemtech.comchemicalbook.compeptide.com

Selective Deprotection Methodologies for Complex Structures

The selective removal of the trityl group in the presence of other protecting groups is a critical step in the synthesis of complex peptides. The high sensitivity of the Trt group to acid allows for its cleavage using very dilute concentrations of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). researchgate.net Conditions as mild as 1% TFA in DCM are often sufficient to completely remove the Trt group from the side chains of amino acids such as asparagine, serine, or tyrosine, while leaving tBu-based protecting groups unaffected. researchgate.netsigmaaldrich.com

This selective deprotection is an equilibrium process. Therefore, to prevent the reactive trityl carbocation from reattaching to the peptide or causing other side reactions like the alkylation of nucleophilic residues, a scavenger must be included in the deprotection cocktail. researchgate.netsigmaaldrich.com Trialkylsilanes, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIPS), are commonly used for this purpose. researchgate.netuci.edu

The principle of orthogonality is further demonstrated by comparing the lability of the Trt group with other commonly used protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS). While the Fmoc group is removed by a base (e.g., piperidine) and the Trt group is removed by dilute acid, permanent side-chain protecting groups like tBu require much stronger acid concentrations (e.g., 95% TFA) for cleavage, which typically occurs during the final step of cleaving the peptide from the resin. iris-biotech.de This three-tiered system of stability (base-labile, very mild acid-labile, and strong acid-labile) allows for precise, stepwise manipulation of the peptide structure while it is still anchored to the solid support. researchgate.net

| Protecting Group | Abbreviation | Typical Cleavage Reagent | Stable To | Orthogonal To |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Dilute and strong acid | Trt, Mtt, Mmt, tBu, Boc |

| Trityl | Trt | 1-2% TFA in DCM with scavengers | Base, Pd(0), Hydrazine | Fmoc, tBu, Boc, Alloc |

| Methoxytrityl | Mmt | 1% TFA in DCM with scavengers | Base, Pd(0), Hydrazine | Fmoc, tBu, Boc, Alloc |

| Methyltrityl | Mtt | 1% TFA in DCM with scavengers | Base, Pd(0), Hydrazine | Fmoc, tBu, Boc, Alloc |

| tert-Butyl | tBu | 95% TFA | Base, 1-2% TFA, Pd(0) | Fmoc, Trt, Mtt, Mmt, Alloc |

| tert-Butoxycarbonyl | Boc | 95% TFA | Base, Pd(0) | Fmoc, Alloc |

This interactive table summarizes the deprotection conditions for various protecting groups, highlighting the orthogonal nature of the Trityl group.

The lability of trityl-type protecting groups can be modulated, with the general order being Trt > Methoxytrityl (Mmt) > Methyltrityl (Mtt) in terms of acid sensitivity. peptide.com This allows for even finer control in highly complex syntheses where multiple levels of selective deprotection may be required.

Advanced Spectroscopic and Chromatographic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like AC-ASN(TRT)-OH. Through the analysis of ¹H and ¹³C NMR spectra, researchers can confirm the molecular structure, assess conformational preferences, and determine stereochemical purity.

Comprehensive Assignment of Proton (¹H) and Carbon (¹³C) Resonances

The ¹H NMR spectrum is expected to show distinct signals for the acetyl methyl protons, the α- and β-protons of the asparagine backbone, the amide protons, and the aromatic protons of the bulky trityl group. The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure.

Similarly, the ¹³C NMR spectrum will display unique resonances for the carbonyl carbons of the acetyl and carboxyl groups, the α- and β-carbons of the asparagine residue, the methyl carbon of the acetyl group, and the aromatic and quaternary carbons of the trityl group. The chemical shifts are influenced by the electronic environment of each carbon atom, providing a detailed fingerprint of the molecule.

Estimated ¹H NMR Chemical Shifts for AC-ASN(TRT)-OH

| Proton Assignment | Estimated Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.0 |

| Asparagine β-CH₂ | ~2.7 - 2.9 |

| Asparagine α-CH | ~4.5 - 4.7 |

| Trityl aromatic protons | ~7.2 - 7.5 |

| Asparagine side chain NH | ~7.8 - 8.2 |

| Asparagine backbone NH | ~8.0 - 8.4 |

Estimated ¹³C NMR Chemical Shifts for AC-ASN(TRT)-OH

| Carbon Assignment | Estimated Chemical Shift (ppm) |

| Acetyl CH₃ | ~23 |

| Asparagine β-C | ~37 |

| Asparagine α-C | ~52 |

| Trityl quaternary C | ~71 |

| Trityl aromatic C | ~127 - 145 |

| Acetyl C=O | ~172 |

| Asparagine side chain C=O | ~173 |

| Carboxyl C=O | ~175 |

Conformational Analysis and Stereochemical Purity Assessment of Asparagine Derivatives

NMR techniques, particularly two-dimensional (2D) experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for investigating the conformational preferences of flexible molecules like AC-ASN(TRT)-OH. NOESY experiments can reveal through-space interactions between protons, providing insights into the spatial arrangement of the acetyl, asparagine, and trityl groups. For instance, NOE correlations between the trityl protons and the asparagine backbone protons could indicate a folded conformation where the bulky protecting group is in proximity to the amino acid core. Such studies on related asparagine-containing peptides have shown the presence of both folded and unfolded structures in solution niscpr.res.ineuropeanpharmaceuticalreview.com.

Furthermore, NMR is a critical tool for assessing the stereochemical purity of amino acid derivatives. The presence of diastereomers, which can arise during synthesis, can be detected by high-resolution ¹H NMR. In some cases, the signals of the C-4 epimers in the ¹H NMR spectra can be distinguished, with one of the methylene protons on the C-3 side chain appearing at a significantly different chemical shift nih.gov. For enantiomeric purity assessment, chiral solvating agents or chiral derivatizing agents can be employed. These reagents form diastereomeric complexes or derivatives that exhibit distinct NMR signals for each enantiomer, allowing for their quantification tandfonline.comnih.gov.

Mass Spectrometry (MS) Techniques for Precise Molecular Characterization

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, and can also be used for structural elucidation through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Peptide Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like protected amino acids europeanpharmaceuticalreview.comnih.gov. In ESI-MS, AC-ASN(TRT)-OH would typically be observed as a protonated molecule, [M+H]⁺, or as adducts with other cations present in the solvent, such as [M+Na]⁺ or [M+K]⁺. The resulting mass-to-charge ratio (m/z) allows for the confirmation of the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation patterns of protected amino acids can be complex and may involve characteristic losses of the protecting groups or fragmentation of the amino acid backbone niscpr.res.innih.gov. For AC-ASN(TRT)-OH, a prominent fragment would likely correspond to the loss of the trityl group. Analysis of these fragmentation patterns can provide valuable structural information and confirm the identity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm) measurlabs.comutoledo.edu. This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For AC-ASN(TRT)-OH, an HRMS measurement of the [M+H]⁺ ion would yield an exact mass that corresponds to a unique molecular formula (C₃₂H₃₀N₂O₄), thereby confirming its elemental composition with high confidence. This is a critical step in the characterization of any new or synthesized compound.

High-Performance Chromatographic Methods for Isolation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of organic compounds.

For AC-ASN(TRT)-OH, reversed-phase HPLC (RP-HPLC) is a commonly employed method for purity analysis. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is dependent on its hydrophobicity. The bulky and nonpolar trityl group in AC-ASN(TRT)-OH would lead to a significant retention on a C18 column. By monitoring the elution profile with a UV detector, the presence of impurities can be identified and quantified based on their peak areas. A single, sharp peak at a specific retention time is indicative of a high-purity sample. Methods for the analysis of the closely related Fmoc-Asn(Trt)-OH on reversed-phase columns have been reported, which can be adapted for AC-ASN(TRT)-OH sielc.com.

Furthermore, chiral HPLC is a powerful technique for determining the enantiomeric purity of amino acid derivatives. This can be achieved using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column tandfonline.comtandfonline.comsigmaaldrich.com. The use of chiral derivatizing agents, such as Marfey's reagent, followed by RP-HPLC analysis is a well-established method for the accurate determination of the enantiomeric excess of amino acids and their derivatives tandfonline.comtandfonline.com. This is crucial to ensure that the desired stereoisomer is being used in subsequent applications, such as peptide synthesis, where the biological activity is highly dependent on the stereochemistry.

Circular Dichroism (CD) Spectroscopy for Conformational Studies of AC-ASN(TRT)-OH-Containing Peptides

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational changes of peptides and proteins in solution. springernature.comnih.govplos.org The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. plos.org

α-Helices typically show strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheets are characterized by a negative band around 215-218 nm and a positive band near 195-200 nm.

Random Coils or unstructured regions generally exhibit a strong negative band near 200 nm.

By analyzing the CD spectrum of a peptide containing AC-ASN(TRT)-OH, researchers can determine its predominant secondary structure. Furthermore, by comparing the spectrum under different conditions (e.g., changes in temperature, pH, or upon binding to a target), conformational changes can be monitored. nih.gov This is crucial for structure-activity relationship (SAR) studies, where the biological function of a peptide is correlated with its three-dimensional shape. jst.go.jp

The table below summarizes the characteristic CD spectral signals for common peptide secondary structures.

| Secondary Structure | Wavelength of Maxima (λ) | Ellipticity [θ] |

| α-Helix | ~192 nm | Positive |

| ~208 nm | Negative | |

| ~222 nm | Negative | |

| β-Sheet | ~195-200 nm | Positive |

| ~215-218 nm | Negative | |

| Random Coil | ~198-200 nm | Negative (strong) |

Advanced Applications in Biochemical and Biomolecular Research

Utilization as a Building Block for Complex Peptide and Peptidomimetic Structures

Fmoc-Asn(Trt)-OH is a standard and widely used reagent for the incorporation of asparagine residues into synthetic peptide chains. iris-biotech.denih.gov The strategic use of the bulky trityl group to protect the side-chain amide of asparagine addresses several challenges inherent to peptide synthesis. This protection prevents undesirable side reactions, such as dehydration of the amide to a nitrile group, which can occur during the activation step of the carboxylic acid, especially when using carbodiimide reagents. peptide.comadvancedchemtech.com Furthermore, the trityl group significantly enhances the solubility of the asparagine derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which is a notable advantage over the poorly soluble Fmoc-Asn-OH. peptide.comadvancedchemtech.com

The trityl group is typically removed at the final stage of peptide synthesis using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). peptide.com This cleavage is generally efficient, although the rate can be slower if the Asn(Trt) residue is located at the N-terminus of the peptide, sometimes necessitating extended reaction times. advancedchemtech.com

Design and Synthesis of Modified Peptides with Tailored Functionalities

The robust nature of Fmoc-Asn(Trt)-OH makes it a reliable building block in the synthesis of a wide array of modified peptides with specific, tailored functionalities. Its compatibility with the Fmoc/tBu orthogonal protection strategy allows for the sequential and controlled introduction of various modifications along the peptide chain. This is particularly crucial for the synthesis of peptides with post-translational modifications (PTMs), which are often unstable under the harsh acidic conditions of Boc-based SPPS.

Researchers have successfully utilized Fmoc-Asn(Trt)-OH in the synthesis of complex bioactive peptides, including cyclic peptides and depsipeptides. For instance, in the total synthesis of wollamide B, a cyclic hexapeptide with antifungal and cytotoxic activities, Fmoc-Asn(Trt)-OH was the first amino acid loaded onto the 2-chlorotrityl chloride resin. nih.gov Its use was integral to the successful assembly of the linear hexapeptide precursor prior to cyclization. nih.gov

The table below summarizes key characteristics of Fmoc-Asn(Trt)-OH relevant to the synthesis of modified peptides.

| Property | Description | Advantage in Synthesis |

| Side-Chain Protection | Trityl (Trt) group on the amide of asparagine. | Prevents dehydration to nitrile during activation; minimizes side reactions. |

| Solubility | Readily soluble in standard SPPS solvents (DMF, NMP). | Facilitates efficient and complete coupling reactions; reduces peptide aggregation. |

| Cleavage | Trityl group is removed with TFA. | Compatible with final deprotection of most acid-labile side-chain protecting groups. |

| Compatibility | Fully compatible with Fmoc-based solid-phase peptide synthesis. | Allows for the synthesis of complex peptides with diverse functionalities. |

Incorporation into Non-Proteinogenic Amino Acid Sequences

The versatility of Fmoc-Asn(Trt)-OH extends to its incorporation into peptide sequences containing non-proteinogenic amino acids. These unnatural amino acids are often introduced to enhance the therapeutic properties of peptides, such as increasing their stability against proteolysis, improving their binding affinity, or constraining their conformation.

The standard coupling protocols used for proteinogenic amino acids are generally applicable for the incorporation of Fmoc-Asn(Trt)-OH into sequences containing these unnatural building blocks. Its reliable performance and the protective function of the trityl group are advantageous in these often complex and multi-step syntheses. For example, Fmoc-Asn(Trt)-OH has been used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. nih.gov In these structures, the sugar-phosphate backbone is replaced by a pseudopeptide chain, demonstrating the integration of Fmoc-Asn(Trt)-OH into a non-proteinogenic sequence. nih.gov

Design and Synthesis of Biochemical Probes and Enzyme Substrates

The chemical synthesis of peptides enabled by reagents like Fmoc-Asn(Trt)-OH is fundamental to the creation of sophisticated biochemical tools, such as probes and enzyme substrates, for studying biological processes. These synthetic peptides can be designed to include specific recognition sequences for enzymes and can be modified with reporter groups like fluorophores.

Development of Fluorescent Probes for Protease Activity Assays

Fluorescent probes are powerful tools for detecting and quantifying protease activity in vitro and in vivo. A common design for such probes involves a peptide sequence that is recognized and cleaved by a specific protease. This peptide is flanked by a fluorophore and a quencher molecule. In the intact probe, the fluorescence of the fluorophore is suppressed by the quencher through a process called Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured to determine enzyme activity.

The synthesis of these FRET-based probes is readily achieved using SPPS. A peptide sequence containing the protease cleavage site is first assembled on a solid support. Fmoc-Asn(Trt)-OH would be used in its designated position within the sequence, following standard coupling protocols. After the peptide is synthesized, the fluorophore and quencher can be coupled to the N-terminus and a side chain of an amino acid (e.g., lysine), or vice versa. The specific attachment strategy depends on the desired probe design and the chemical nature of the fluorescent labels.

Peptide Substrate Design for Specific Enzyme Targeting and Mechanism Studies

Synthetic peptides are indispensable for studying the substrate specificity of enzymes and for elucidating their catalytic mechanisms. By systematically varying the amino acid sequence of a peptide substrate, researchers can identify the key residues that are critical for enzyme recognition and binding.

Fmoc-Asn(Trt)-OH plays a crucial role in the synthesis of these custom peptide substrates. Its use allows for the precise placement of an asparagine residue at any desired position within the peptide chain. This is particularly important when studying enzymes that recognize or are influenced by asparagine residues in their substrates. For example, understanding how an enzyme's activity is affected by the presence of asparagine versus other amino acids can provide insights into its biological function and can aid in the design of specific inhibitors.

The synthesis of a library of peptide substrates, where the position of asparagine is varied or replaced by other amino acids, can be efficiently accomplished using SPPS with Fmoc-Asn(Trt)-OH. The high purity of peptides synthesized using this reagent ensures that the observed enzymatic activity is a direct result of the intended sequence and not due to impurities. advancedchemtech.com

The following table outlines the general steps for synthesizing a peptide-based enzyme substrate using Fmoc-Asn(Trt)-OH.

| Step | Description | Role of Fmoc-Asn(Trt)-OH |

| 1. Resin Preparation | A solid support resin is prepared for peptide synthesis. | Not directly involved. |

| 2. Peptide Assembly | Amino acids are sequentially coupled to the resin using Fmoc chemistry. | Incorporated at the desired position in the peptide sequence using standard coupling protocols. |

| 3. Deprotection and Cleavage | The completed peptide is deprotected and cleaved from the resin. | The trityl group is removed along with other side-chain protecting groups by TFA. |

| 4. Purification and Characterization | The crude peptide is purified and its identity is confirmed. | The use of Fmoc-Asn(Trt)-OH contributes to a higher purity of the final peptide product. |

Research into Peptide-Based Bioactive Molecules and Diagnostics (Non-Clinical Focus)

The application of Fmoc-Asn(Trt)-OH is central to the laboratory-scale synthesis of a vast number of peptide-based bioactive molecules that are subjects of non-clinical research. These peptides may have potential as therapeutic agents, but the focus of this research is on understanding their structure-activity relationships, mechanism of action, and potential as diagnostic tools.

The chemical synthesis of these peptides allows for precise control over their composition and structure, which is essential for detailed biological studies. For example, the synthesis of analogs of naturally occurring peptides, where specific amino acids are substituted, can help to identify the residues responsible for their biological activity. Fmoc-Asn(Trt)-OH is a key reagent in the synthesis of such analogs containing asparagine.

In a study focused on the synthesis of a polypeptide backbone derived from the cancer protein NY-ESO-1, Fmoc-Asn(Trt)-OH was among the protected amino acids used in the chemical synthesis strategy. formulationbio.com This research aimed to produce the protein for further study, highlighting the role of synthetic chemistry in accessing biologically relevant molecules. While this research has clinical implications, the synthesis itself is a non-clinical biochemical endeavor. The use of Fmoc-Asn(Trt)-OH in the synthesis of phosphopeptides further demonstrates its utility in creating tools for studying cellular signaling pathways. nih.gov

The development of peptide-based diagnostics is another area where synthetic peptides are crucial. These peptides can be designed to bind to specific biomarkers, such as proteins or antibodies, that are associated with a particular disease state. The synthesis of these diagnostic peptides often involves the incorporation of asparagine residues, for which Fmoc-Asn(Trt)-OH is the reagent of choice in Fmoc-based SPPS.

Precursor Role in Theranostic Agent Development

Theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule, represent a frontier in personalized medicine. AC-ASN(TRT)-OH can serve as a foundational element in the solid-phase synthesis of peptides designed for theranostic applications. The asparagine residue can be strategically incorporated into a peptide sequence that targets specific disease markers, such as cell surface receptors on cancer cells. The trityl group ensures that the side chain amide remains protected during the synthesis of the peptide backbone. Following deprotection, this side chain can be modified to chelate a radioisotope for imaging (e.g., PET or SPECT) or for targeted radiotherapy, thereby creating a functional theranostic agent.

| Application Area | Role of AC-ASN(TRT)-OH | Potential Outcome |

| Oncology | Incorporation into tumor-targeting peptides | Development of agents for simultaneous cancer imaging and therapy |

| Neurology | Synthesis of peptides that cross the blood-brain barrier | Creation of theranostics for neurodegenerative diseases |

| Cardiology | Building block for peptides targeting cardiac markers | Agents for diagnosing and treating cardiovascular conditions |

Investigating Structure-Activity Relationships in Bioactive Peptides

Understanding the relationship between the structure of a peptide and its biological activity is fundamental to drug discovery and design. AC-ASN(TRT)-OH is instrumental in this field through its use in systematic peptide modifications. By incorporating this protected asparagine derivative at specific positions within a bioactive peptide sequence, researchers can probe the importance of the asparagine residue and its side chain amide for receptor binding, enzyme inhibition, or other biological functions. The trityl group allows for selective deprotection and modification of the asparagine side chain, enabling the synthesis of a series of analogs with varied functionalities. The subsequent evaluation of these analogs provides detailed insights into the structure-activity relationship.

Applications in Studying Protein Misfolding and Aggregation Mechanisms (e.g., α-Synuclein Analogs)

Protein misfolding and aggregation are implicated in a range of debilitating neurodegenerative diseases, including Parkinson's and Alzheimer's. The study of proteins like α-synuclein, which is central to Parkinson's disease, often involves the synthesis of peptide fragments or full-length protein analogs to investigate the mechanisms of aggregation. AC-ASN(TRT)-OH can be utilized in the solid-phase synthesis of such analogs. The incorporation of asparagine can be critical, as this residue is known to play a role in the formation of beta-sheet structures that are characteristic of amyloid fibrils. By creating α-synuclein analogs with modifications at or near asparagine residues, facilitated by the use of protected derivatives like AC-ASN(TRT)-OH, researchers can explore the specific molecular interactions that drive the misfolding and aggregation process.

Development of Peptide Libraries and Combinatorial Chemistry Approaches

Peptide libraries are powerful tools for the discovery of new drug leads and for identifying peptides with specific binding properties. Combinatorial chemistry allows for the rapid synthesis of a vast number of different peptide sequences. AC-ASN(TRT)-OH is a valuable reagent in the construction of these libraries. Its use in solid-phase peptide synthesis enables the controlled incorporation of asparagine into the library sequences. The trityl group's stability under standard coupling conditions and its selective removal under acidic conditions make it compatible with various combinatorial synthesis strategies. The resulting peptide libraries can then be screened for a wide range of activities, from antimicrobial properties to the ability to modulate protein-protein interactions.

| Library Type | Role of AC-ASN(TRT)-OH | Research Objective |

| Random Peptide Libraries | Incorporation of asparagine at diverse positions | Discovery of novel peptide ligands for various targets |

| Alanine Scanning Libraries | Systematic replacement of residues with asparagine | To determine the importance of specific residues for peptide function |